molecular formula C19H25N3O3 B5556541 1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone

1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone

Cat. No. B5556541
M. Wt: 343.4 g/mol
InChI Key: MYYJHRSSAHKXJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of molecules like 1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone involves complex organic reactions. For instance, asymmetric synthesis of related azetidin-2-ones as precursors for novel piperazine and azepanone derivatives involves high-yielding, asymmetric processes to create enantiomerically enriched bicyclic azetidin-2-ones, including piperazine and 1,4-diazepane annulated beta-lactam derivatives (Van Brabandt et al., 2006). This approach highlights a method for preparing substituted piperazines and azepanones.

Molecular Structure Analysis

The molecular structure of related compounds, focusing on piperazine derivatives, has been elucidated through various analytical techniques. For example, the crystal and molecular structure of methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, synthesized from reactions involving piperazine, demonstrates the significance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often lead to the formation of complex structures with unique properties. For example, the reaction of 1,2- or 1,3-amino alcohol/1,2- or 1,3-diamine with an α-phenylvinylsulfonium salt produces stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines, showcasing the versatility and reactivity of these molecules (Matlock et al., 2015).

Scientific Research Applications

Synthesis of N-Heterocycles

Research demonstrates innovative approaches to synthesizing N-heterocycles, such as piperazines, azepanes, and related compounds, which are valuable in medicinal chemistry. For instance, the use of α-phenylvinylsulfonium salts has been shown to enable the concise synthesis of stereodefined C-substituted morpholines and piperazines with high levels of regio- and diastereoselectivity. This method offers moderate to excellent yields and does not require anhydrous conditions, showcasing its utility in synthesizing complex N-heterocycles efficiently (Matlock et al., 2015).

Antimicrobial Agents

Novel antibacterial agents have been synthesized, including derivatives of pyrido(2,3-d)pyrimidine. These compounds have shown significant in vitro and in vivo activity against gram-negative bacteria, highlighting their potential as new therapeutic agents against resistant bacterial strains. The study elaborates on the structure-activity relationships, indicating the importance of the piperazine moiety for antibacterial efficacy (Matsumoto & Minami, 1975).

Pharmacological Evaluations

In pharmacological research, derivatives of piperazine have been explored for their potential in treating conditions like cachexia. One study identified a potent and selective antagonist of the melanocortin-4 receptor with promising oral bioavailability and the ability to promote food intake in animal models. This finding underscores the therapeutic potential of piperazine derivatives in managing cachexia and possibly other wasting diseases (Chen et al., 2007).

Novel Synthetic Methods

Another aspect of research involves developing new synthetic methods for N-heterocycles. Techniques such as the tantalum-catalyzed hydroaminoalkylation have been used to synthesize α- and β-substituted N-heterocycles with excellent regio- and diastereoselectivity. This method provides a direct pathway to alkylate unprotected secondary amines, opening new routes for the efficient synthesis of piperidine, piperazine, and azepane derivatives (Payne et al., 2013).

properties

IUPAC Name

1-[2-[4-(4-methylphenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-15-6-8-16(9-7-15)22-12-11-21(14-19(22)25)18(24)13-20-10-4-2-3-5-17(20)23/h6-9H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYJHRSSAHKXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CN3CCCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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